5-Methylenearisteromycin
Description
5-Methylenearisteromycin is a carbocyclic nucleoside analog derived from aristeromycin, a natural nucleoside with antiviral properties. Carbocyclic nucleosides are structurally distinct from traditional nucleosides due to their cyclopentane moiety replacing the ribose sugar, which enhances metabolic stability and modulates interactions with viral enzymes .
Properties
Molecular Formula |
C12H15N5O3 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
(1R,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methylidenecyclopentane-1,2-diol |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(2-18)9(19)10(20)8(5)17-4-16-7-11(13)14-3-15-12(7)17/h3-4,6,8-10,18-20H,1-2H2,(H2,13,14,15)/t6-,8+,9+,10-/m0/s1 |
InChI Key |
REGXGANNNMTWAW-ZQNVIIHSSA-N |
Isomeric SMILES |
C=C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Canonical SMILES |
C=C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Synonyms |
5'-methylenearisteromycin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylenearisteromycin is synthesized from D-ribose through a series of chemical reactions. The key step in its synthesis involves a stereoselective intramolecular radical cyclization to construct the carbocyclic structure . The process typically involves the following steps:
Formation of the Intermediate: D-ribose is converted into an intermediate compound through a series of reactions, including protection and deprotection steps.
Radical Cyclization: The intermediate undergoes a radical cyclization reaction to form the carbocyclic structure.
Final Modifications: The resulting compound is further modified to introduce the methylene group at the 5’ position, resulting in 5-methylenearisteromycin.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Methylenearisteromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
5-Methylenearisteromycin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of carbocyclic nucleosides.
Biology: The compound is studied for its potential to inhibit S-adenosylhomocysteine hydrolase, an enzyme involved in various biological processes.
Industry: The compound’s unique structure and reactivity make it a valuable tool in the development of new synthetic methodologies and pharmaceuticals.
Mechanism of Action
5-Methylenearisteromycin exerts its effects by inhibiting S-adenosylhomocysteine hydrolase. This enzyme is responsible for the hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine. Inhibition of this enzyme leads to the accumulation of S-adenosylhomocysteine, which can disrupt various biological processes and inhibit the growth of certain parasites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Aristeromycin derivatives are characterized by modifications at the 5′ position, which influence their antiviral efficacy, pharmacokinetics, and toxicity. Below is a comparative analysis of 5-methylenearisteromycin and its closest analogs based on available evidence:
Table 1: Comparative Analysis of Aristeromycin Derivatives
Key Differences
Deoxygenation at the 5′ position in 5′-fluoro-5′-deoxyaristeromycin reduces metabolic degradation, enhancing bioavailability .
Antiviral Specificity: 5′-Fluoro-5′-deoxyaristeromycin exhibits selective activity against measles virus, whereas aristeromycin shows broader antiviral effects. This suggests that 5′ modifications may narrow the spectrum of activity by optimizing interactions with specific viral enzymes .
Synthetic Adaptability: The Mitsunobu coupling method used to synthesize 5′-fluoro-5′-deoxyaristeromycin is adaptable for generating diverse 5′-modified analogs, including 5-methylenearisteromycin . However, challenges in chemical analysis, such as incomplete extraction or sample variability, may complicate purity assessments .
Research Implications and Gaps
- Pharmacokinetics: Data on 5-methylenearisteromycin’s absorption, distribution, and metabolism are lacking.
- Mechanistic Studies : Molecular docking or enzymatic assays are needed to evaluate 5-methylenearisteromycin’s interaction with viral targets like SAHase or RNA polymerases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
